molecular formula C10H9N3O5 B8299591 5-Hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine

5-Hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine

Cat. No.: B8299591
M. Wt: 251.20 g/mol
InChI Key: QSDLXWSEQUYYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine is a useful research compound. Its molecular formula is C10H9N3O5 and its molecular weight is 251.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

5-hydroxy-1-[(3-nitrophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H9N3O5/c14-8-9(15)12(10(16)11-8)5-6-2-1-3-7(4-6)13(17)18/h1-4,9,15H,5H2,(H,11,14,16)

InChI Key

QSDLXWSEQUYYNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(C(=O)NC2=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(3-Nitrobenzyl)urea (78 g) was dissolved in 500 mL of 80% acetic acid, 120 g of benzyl 2-benzyloxy-2-hydroxyacetate was added thereto at 80° C. and the mixture was stirred at 80° C. for two hours. The mixture was concentrated in vacuo and the solvent was evaporated therefrom by means of an azeotropic distillation with toluene. The residue was purified by a silica gel column and recrystallized from a mixed solvent of ethyl acetate and hexane to give 49 g of 5-hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
benzyl 2-benzyloxy-2-hydroxyacetate
Quantity
120 g
Type
reactant
Reaction Step Two

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